molecular formula C7H4BrFO3 B2836303 5-Bromo-2-fluoro-4-hydroxybenzoic acid CAS No. 1781790-71-3

5-Bromo-2-fluoro-4-hydroxybenzoic acid

Cat. No.: B2836303
CAS No.: 1781790-71-3
M. Wt: 235.008
InChI Key: NPTDQFFURDFXMK-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H4BrFO3 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and hydroxyl groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination and Fluorination: The synthesis of 5-Bromo-2-fluoro-4-hydroxybenzoic acid typically involves the bromination and fluorination of a suitable benzoic acid derivative. For instance, starting with 4-hydroxybenzoic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide.

    Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-fluoro-4-hydroxybenzoic acid can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group in the compound can participate in oxidation reactions to form quinones or reduction reactions to form alcohols.

Major Products Formed:

Mechanism of Action

The mechanism by which 5-Bromo-2-fluoro-4-hydroxybenzoic acid exerts its effects depends on its specific application. In drug development, for example, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets .

Biological Activity

5-Bromo-2-fluoro-4-hydroxybenzoic acid (C7H4BrF O3) is an aromatic compound characterized by the presence of bromine and fluorine substituents on a benzoic acid framework. The compound exhibits significant biological activity, particularly in medicinal chemistry, where it has been investigated for its anti-inflammatory and anticancer properties. This article presents a comprehensive overview of its biological activities, mechanisms of action, and potential applications based on diverse research findings.

The unique combination of halogen atoms in this compound influences its chemical behavior and biological interactions. The compound features a hydroxyl group (-OH) at the para position relative to the carboxylic acid group (-COOH), which enhances its reactivity with biological targets such as proteins and nucleic acids.

Anticancer Properties

Research has indicated that this compound exhibits potential anticancer activity. It interacts with various biological molecules, potentially acting as an electrophile that engages with nucleophilic sites on enzymes. This interaction can lead to modulation of biochemical pathways involved in cancer progression.

A study demonstrated that the compound could inhibit specific cancer cell lines, showcasing its potential as a therapeutic agent. The mechanism appears to involve the disruption of protein functions critical for cell proliferation and survival .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. The compound may modulate inflammatory pathways by inhibiting the activity of pro-inflammatory enzymes, thereby reducing inflammation in various biological models.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, allowing it to effectively modulate enzyme activity. For instance, it may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response, leading to decreased production of inflammatory mediators.

Study 1: Anticancer Activity

In a laboratory setting, this compound was tested against several human cancer cell lines. The results indicated a significant reduction in cell viability, with IC50 values suggesting potent anticancer effects. The study highlighted the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Study 2: Anti-inflammatory Response

Another study focused on the anti-inflammatory properties of the compound using animal models of inflammation. Administration of this compound resulted in a marked decrease in inflammation markers compared to control groups. This suggests that the compound could be beneficial in treating inflammatory diseases.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesAnticancer ActivityAnti-inflammatory Activity
This compoundBromine and fluorine substituentsHighModerate
5-Bromo-4-fluoro-2-hydroxybenzoic acidSimilar structure but different positioningModerateLow
2-Bromo-4-fluoro-5-hydroxybenzoic acidDifferent substitution patternLowModerate

Properties

IUPAC Name

5-bromo-2-fluoro-4-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTDQFFURDFXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)O)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1781790-71-3
Record name 5-bromo-2-fluoro-4-hydroxybenzoic acid
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